7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
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Overview
Description
7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a carbonitrile group attached to a pyrazolo[5,1-c][1,2,4]triazine core. Its molecular formula is C9H10N6O, and it has a molecular weight of 218.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) as the solvent . The resulting product is then treated with Grignard reagents to yield high yields of new derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated to form N1-substituted derivatives.
Substitution: The compound can react with N-halosuccinimides to form halo-substituted derivatives.
Common Reagents and Conditions
Alkylation: Sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF).
Reduction: Lithium tetrahydridoborate and boron trifluoride-diethyl ether complex.
Substitution: N-halosuccinimides.
Major Products Formed
Alkylation: N1-substituted derivatives.
Reduction: Methylated derivatives.
Substitution: Halo-substituted derivatives.
Scientific Research Applications
7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s planar conjugated heteronucleus allows it to form intra- and intermolecular hydrogen bonds, which can influence its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and proteins involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
- 7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Uniqueness
7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide unique advantages in various applications .
Properties
Molecular Formula |
C9H10N6O |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
7-amino-4-oxo-3-propan-2-yl-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C9H10N6O/c1-4(2)6-9(16)15-8(13-12-6)5(3-10)7(11)14-15/h4,14H,11H2,1-2H3 |
InChI Key |
VLXDWAILEQSPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2C(=C(NN2C1=O)N)C#N |
Origin of Product |
United States |
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